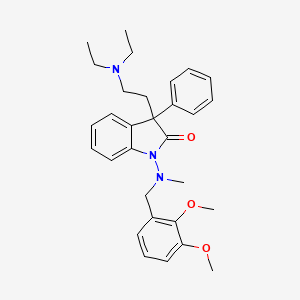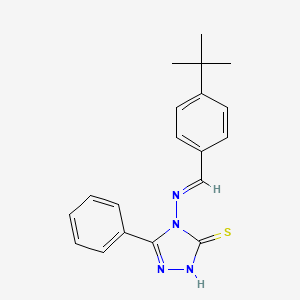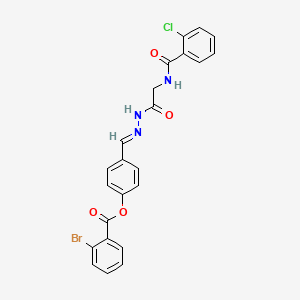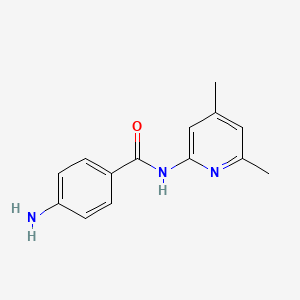
2-Indolinone, 3-(2-(diethylamino)ethyl)-1-((2,3-dimethoxybenzyl)methylamino)-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(Diethylamino)ethyl]-1-[(2,3-dimethoxybenzyl)(methyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with the molecular formula C30H37N3O3 It is a derivative of indole, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(diethylamino)ethyl]-1-[(2,3-dimethoxybenzyl)(methyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the diethylaminoethyl and dimethoxybenzyl groups.
Final Assembly: The final step involves the coupling of the substituted indole with the remaining functional groups to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
3-[2-(Diethylamino)ethyl]-1-[(2,3-dimethoxybenzyl)(methyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
3-[2-(Diethylamino)ethyl]-1-[(2,3-dimethoxybenzyl)(methyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmacology: It is used in pharmacological studies to understand its effects on biological systems and its potential as a drug candidate.
Biochemistry: The compound is utilized in biochemical assays to investigate its interactions with enzymes and receptors.
Industrial Applications: It may be used in the development of new materials and chemical processes due to its unique chemical properties.
作用机制
The mechanism of action of 3-[2-(diethylamino)ethyl]-1-[(2,3-dimethoxybenzyl)(methyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact pathways and targets depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole core, important in protein synthesis.
Uniqueness
3-[2-(Diethylamino)ethyl]-1-[(2,3-dimethoxybenzyl)(methyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
40714-43-0 |
|---|---|
分子式 |
C30H37N3O3 |
分子量 |
487.6 g/mol |
IUPAC 名称 |
3-[2-(diethylamino)ethyl]-1-[(2,3-dimethoxyphenyl)methyl-methylamino]-3-phenylindol-2-one |
InChI |
InChI=1S/C30H37N3O3/c1-6-32(7-2)21-20-30(24-15-9-8-10-16-24)25-17-11-12-18-26(25)33(29(30)34)31(3)22-23-14-13-19-27(35-4)28(23)36-5/h8-19H,6-7,20-22H2,1-5H3 |
InChI 键 |
QAHNYLOWHSOTJP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=C(C(=CC=C3)OC)OC)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B12007274.png)

![N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12007286.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007292.png)



![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12007316.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007330.png)

![(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007345.png)

